Cas no 954270-68-9 (1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone)
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone
- 1-(4-(4-AMINO-2-(TRIFLUOROMETHYL)PHENYL)PIPERAZIN-1-YL)ETHANONE
- 1-{4-[4-amino-3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one
- 954270-68-9
- 1-[4-[4-amino-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
- AKOS000146136
- 4-(4-Acetylpiperazin-1-yl)-2-(trifluoromethyl)aniline
- MFCD09739120
- OZVBIFLATKLMDR-UHFFFAOYSA-N
- DTXSID10588581
- SY318242
- 1-(4-(4-amino-3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone
-
- Inchi: 1S/C13H16F3N3O/c1-9(20)18-4-6-19(7-5-18)10-2-3-12(17)11(8-10)13(14,15)16/h2-3,8H,4-7,17H2,1H3
- InChI Key: OZVBIFLATKLMDR-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=CC(=C1)N1CCN(C(C)=O)CC1)N)(F)F
Computed Properties
- Exact Mass: 287.12454663g/mol
- Monoisotopic Mass: 287.12454663g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 49.6Ų
Experimental Properties
- Density: 1.306
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1943951-1g |
1-(4-(4-Amino-3-(trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-one |
954270-68-9 | 97% | 1g |
¥17116.00 | 2024-04-24 |
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone
Recent Advances in the Study of 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone (CAS: 954270-68-9)
The compound 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone (CAS: 954270-68-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperazine core and trifluoromethylphenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of the synthetic pathway for 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that reduces the number of steps and improves overall efficiency. The researchers utilized a palladium-catalyzed coupling reaction to introduce the trifluoromethyl group, followed by a piperazine ring formation under mild conditions. This advancement not only enhances the scalability of production but also reduces the environmental impact of the synthesis process.
Pharmacological investigations have revealed that 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone exhibits potent activity as a modulator of specific neurotransmitter receptors. In vitro and in vivo studies have demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. A recent preclinical study highlighted its ability to cross the blood-brain barrier efficiently, a critical factor for central nervous system (CNS) targeting drugs.
Further research has explored the compound's potential in oncology. A 2024 study published in Cancer Research reported that 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone inhibits the proliferation of certain cancer cell lines by interfering with key signaling pathways. The study identified the compound's ability to induce apoptosis in tumor cells while sparing normal cells, a desirable characteristic for anticancer agents. These findings have spurred interest in developing derivatives with enhanced selectivity and reduced toxicity.
Despite these promising results, challenges remain in the clinical translation of 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed. Ongoing research is focused on structure-activity relationship (SAR) studies to refine the compound's properties and improve its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this molecule into viable drug candidates.
In conclusion, 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone (CAS: 954270-68-9) represents a versatile scaffold with significant potential across multiple therapeutic areas. Continued research into its synthesis, mechanism of action, and clinical applications will be crucial in unlocking its full therapeutic value. The compound's unique chemical structure and biological activity make it a compelling subject for future studies in chemical biology and drug development.
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